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molecular formula C15H21NO4 B092731 Diethyl benzyliminodiacetate CAS No. 17136-37-7

Diethyl benzyliminodiacetate

Cat. No. B092731
M. Wt: 279.33 g/mol
InChI Key: HIZZJSBSOJLOQQ-UHFFFAOYSA-N
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Patent
US06835471B2

Procedure details

Into a 20L three-necked flask, 2.7L of ethanol was put, and 139.2 g (6.05 moles) of small cuts of metallic sodium were gradually added thereto with stirring at room temperature. After the addition was completed, the mixture was stirred under reflux until the metallic sodium became dissolved completely. The mixture formed was cooled to room temperature, and 770.7 g (2.760 moles) of the diethyl N-benzyliminodiacetate and 405.8 g (2.775 moles) of diethyl oxalate were added thereto, which were then stirred under reflux for 8 hours. After the reaction was completed, the reaction product was left to cool, and its pH was adjusted to 5.5 by adding 4.5L of acetic acid. The precipitate formed was collected by filtration and washed with water. This precipitate was washed with acetone to obtain 532.8 g of diethyl N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate (yield: 57.9%), having a melting point of 143.5 to 145.0° C.
[Compound]
Name
20L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
770.7 g
Type
reactant
Reaction Step Five
Quantity
405.8 g
Type
reactant
Reaction Step Five
Quantity
4.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)C.[Na].[CH2:5]([N:12]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:25](OCC)(=[O:31])[C:26](OCC)=[O:27]>C(O)(=O)C>[CH2:5]([N:12]1[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:26]([OH:27])[C:25]([OH:31])=[C:19]1[C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |^1:3|

Inputs

Step One
Name
20L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.7 L
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
770.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)OCC)CC(=O)OCC
Name
Quantity
405.8 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Six
Name
Quantity
4.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
DISSOLUTION
Type
DISSOLUTION
Details
became dissolved completely
CUSTOM
Type
CUSTOM
Details
The mixture formed
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
STIRRING
Type
STIRRING
Details
which were then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
WAIT
Type
WAIT
Details
the reaction product was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
This precipitate was washed with acetone

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=C(C(=C1C(=O)OCC)O)O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 532.8 g
YIELD: PERCENTYIELD 57.9%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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